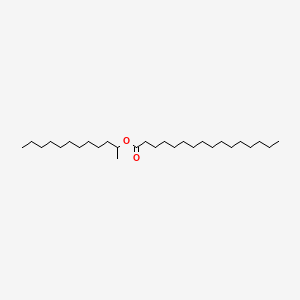
2-Dodecyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl palmitate: is a wax ester resulting from the formal condensation of palmitic acid with dodecan-1-olThis compound is synthesized by retinal pigment epithelial membranes and is classified as a metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Dodecyl palmitate can be synthesized through the esterification of palmitic acid with dodecan-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion. This method allows for large-scale production with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Dodecyl palmitate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and dodecan-1-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst, forming a new ester and alcohol.
Major Products:
Hydrolysis: Palmitic acid and dodecan-1-ol.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
2-Dodecyl palmitate has various applications in scientific research and industry:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: It is studied for its role in lipid metabolism and its synthesis by retinal pigment epithelial membranes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
The mechanism of action of 2-Dodecyl palmitate involves its role as a wax ester in biological systems. It is synthesized by retinal pigment epithelial membranes and plays a role in lipid metabolism. The esterification process involves the formation of an ester bond between palmitic acid and dodecan-1-ol, facilitated by enzymatic or chemical catalysts .
Comparaison Avec Des Composés Similaires
- Hexadecanoic acid dodecyl ester
- Lauryl palmitate
- Palmitic acid dodecyl ester
Comparison: 2-Dodecyl palmitate is unique due to its specific esterification of palmitic acid with dodecan-1-ol. While similar compounds may involve different fatty acids or alcohols, the specific combination in this compound results in unique physical and chemical properties, such as its melting point and solubility .
Propriétés
Numéro CAS |
73756-37-3 |
|---|---|
Formule moléculaire |
C28H56O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
dodecan-2-yl hexadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-28(29)30-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clé InChI |
HNCRVQQZTFZRAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















